6-Chloro-3-hydroxybenzo[b]thiophene-2-carbonitrile
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Overview
Description
6-Chloro-3-hydroxybenzo[b]thiophene-2-carbonitrile is a heterocyclic compound that contains a thiophene ring, which is a five-membered ring with one sulfur atom.
Preparation Methods
The synthesis of 6-Chloro-3-hydroxybenzo[b]thiophene-2-carbonitrile typically involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide (P4S10). Another common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods often utilize these synthetic routes due to their efficiency and yield.
Chemical Reactions Analysis
6-Chloro-3-hydroxybenzo[b]thiophene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or thioethers.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Chloro-3-hydroxybenzo[b]thiophene-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: It is used in the production of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 6-Chloro-3-hydroxybenzo[b]thiophene-2-carbonitrile involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with voltage-gated sodium channels and other ion channels .
Comparison with Similar Compounds
6-Chloro-3-hydroxybenzo[b]thiophene-2-carbonitrile can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Thiophene-2-carboxylic acid: A simpler thiophene derivative used in various chemical syntheses. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H4ClNOS |
---|---|
Molecular Weight |
209.65 g/mol |
IUPAC Name |
6-chloro-3-hydroxy-1-benzothiophene-2-carbonitrile |
InChI |
InChI=1S/C9H4ClNOS/c10-5-1-2-6-7(3-5)13-8(4-11)9(6)12/h1-3,12H |
InChI Key |
AGGJLVVSHVXCIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=C2O)C#N |
Origin of Product |
United States |
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